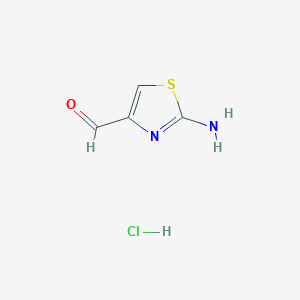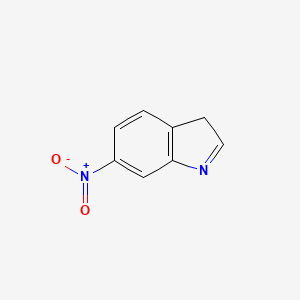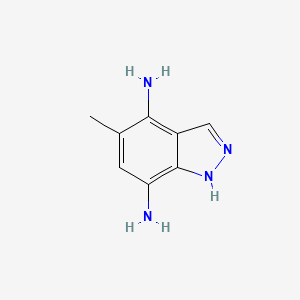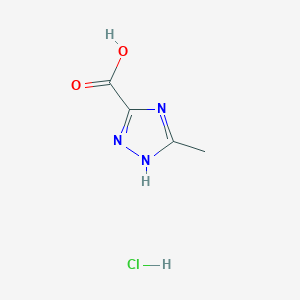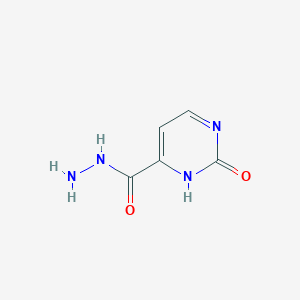
N'-hydroxy-5-methylpyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-5-methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a hydroxy group and a carboximidamide group attached to the pyrazine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylpyrazine-2-carboximidamide typically involves the reaction of 5-methylpyrazine-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-methylpyrazine-2-carboximidamide
Reagent: Hydroxylamine
Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-methylpyrazine-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N’-hydroxy-5-methylpyrazine-2-carboxamide, while reduction of the carboximidamide group may produce 5-methylpyrazine-2-amine.
Scientific Research Applications
N’-hydroxy-5-methylpyrazine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating cellular signaling pathways.
Comparison with Similar Compounds
N’-hydroxy-5-methylpyrazine-2-carboximidamide can be compared with other similar compounds, such as:
N’-hydroxypyrazine-2-carboximidamide: This compound lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-methylpyrazine-2-carboximidamide: This compound lacks the hydroxy group, which may result in different chemical and biological properties.
The presence of both the hydroxy and methyl groups in N’-hydroxy-5-methylpyrazine-2-carboximidamide makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N'-hydroxy-5-methylpyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
RCMQMDMXQPQRSV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)/C(=N\O)/N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


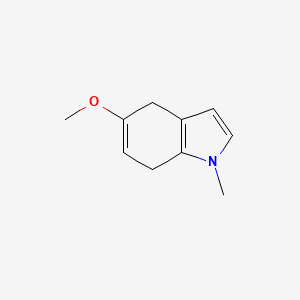

![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

